2-Bromo-5-nitrobenzotrifluoride

Übersicht

Beschreibung

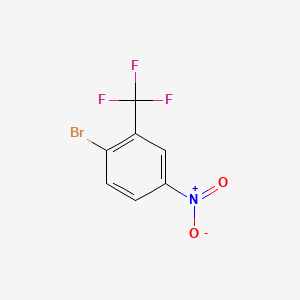

2-Bromo-5-nitrobenzotrifluoride is an organic compound with the molecular formula C7H3BrF3NO2 and a molecular weight of 270.003 g/mol . It is a derivative of benzotrifluoride, characterized by the presence of bromine and nitro functional groups on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-5-nitrobenzotrifluoride typically involves a multi-step synthetic route. One common method starts with 2-chloro-5-nitrobenzotrifluoride , which undergoes aminolysis in an alcohol solution to form 2-amido-5-nitrobenzotrifluoride . This intermediate is then subjected to a low-temperature bromination reaction using hydrobromic acid (HBr) and a catalyst such as cuprous bromide (CuBr) to yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for high yield and purity. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure the efficient conversion of starting materials to the desired product. Recrystallization is often employed to achieve a product purity of 99.5% or higher .

Analyse Chemischer Reaktionen

Nitration and Bromination Dynamics

While 2-bromo-5-nitrobenzotrifluoride itself is a product of nitration reactions, its synthesis pathway reveals critical reactivity insights:

Mechanistic Notes :

-

Bromodecarboxylation proceeds through radical intermediates under photolytic conditions, with bromine acting as both oxidant and brominating agent .

-

Excess NaNO₂ in diazotization steps leads to NOx emissions and reduced yields, requiring controlled addition rates .

Catalytic Hydrogenation Reduction

The nitro group undergoes selective reduction while preserving the bromine substituent:

| Parameters | Specifications |

|---|---|

| Catalyst | Raney Ni (0.8-1.0 MPa H₂ pressure) |

| Temperature | 80-90°C |

| Critical Additives | 0.3-0.4% dehalogenation inhibitors (morpholine, triphenyl phosphate) |

| Reaction Outcome | Produces 4-bromo-3-trifluoromethylaniline with <2% debromination byproducts |

Key Findings :

-

Dehalogenation inhibitors form protective coordination complexes with metallic catalysts, suppressing C-Br bond cleavage .

-

Methanol solvent enables efficient catalyst recovery (98% reuse efficiency) .

Diazotization and Fluorination

Post-reduction amino derivatives undergo diazotization for fluorine introduction:

| Stage | Conditions | Outcome |

|---|---|---|

| Diazotization | Anhydrous HF (19-25:1 molar ratio) at -5°C to 0°C | Forms stable diazonium tetrafluoroborate intermediate |

| Fluorination | Thermal decomposition at 60-80°C | Achieves 89-93% conversion to fluorinated product |

Process Challenges :

-

HF acts as both acid and solvent, requiring specialized containment systems .

-

Substoichiometric HF (<19:1 ratio) reduces yields by 23-41% due to incomplete diazotization .

Nucleophilic Aromatic Substitution

The bromine atom exhibits reactivity toward oxygen and nitrogen nucleophiles:

| Nucleophile | Conditions | Product Class | Selectivity |

|---|---|---|---|

| Primary Amines | DMF, 80°C, 12h | 5-Nitro-2-(alkylamino)benzotrifluorides | >90% para |

| Phenolates | K₂CO₃, DMSO, 120°C | 2-Aryloxy-5-nitrobenzotrifluorides | 78-84% |

Electronic Effects :

-

The meta-nitro group directs nucleophilic attack to the para position relative to bromine through resonance withdrawal .

-

Trifluoromethyl group enhances leaving group ability by stabilizing transition states through inductive effects .

Thermal Decomposition Profile

Stability studies reveal decomposition thresholds:

| Atmosphere | Onset Temperature | Major Degradation Products |

|---|---|---|

| N₂ | 218°C | Br₂, NO₂, and trifluoroacetylene |

| Air | 195°C | Brominated dioxins (trace), COF₂, HNO₃ |

Safety Implications :

This comprehensive reactivity profile enables precise molecular tailoring of this compound for pharmaceutical intermediates and specialty materials synthesis.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Intermediate in Chemical Reactions

2-Bromo-5-nitrobenzotrifluoride is primarily used as an intermediate in organic synthesis. Its bromine atom makes it a suitable substrate for nucleophilic substitution reactions. The presence of the nitro group influences its reactivity, allowing for selective reactions that can lead to the formation of complex molecules. For example, it has been employed in the preparation of various unsymmetrical diamine monomers, which are essential for producing polymers and other advanced materials .

Synthesis of Functionalized Compounds

This compound can be transformed into other functionalized derivatives through various chemical reactions. Notably, it has been utilized to synthesize:

- 6,4′-Diamino-2′-trifluoromethyl-2-phenylbenzimidazole , a compound with potential applications in pharmaceuticals and agrochemicals.

- 2,5-bis[(4-nitro-2-trifluoromethylphenoxy)-phenyl]diphenylphosphine oxide , which can be used in the development of advanced materials with specific electronic properties .

Materials Science

Liquid Crystal Applications

One of the notable applications of this compound is in the field of liquid crystal technology. It serves as a precursor for synthesizing liquid crystal materials, which are crucial for display technologies such as LCDs (liquid crystal displays). The compound's ability to form liquid crystalline phases makes it valuable in the production of high-performance display devices .

Polymer Production

The compound is also involved in the synthesis of polymers that exhibit specific thermal and mechanical properties. For instance, it can be used to create polymers that incorporate trifluoromethyl groups, enhancing their thermal stability and chemical resistance, which is essential for various industrial applications .

Pharmaceutical Research

Potential Drug Development

The unique structural attributes of this compound position it as a candidate for drug development. The presence of the nitro group may confer biological activity that could be harnessed for therapeutic purposes. Research into its derivatives could lead to new pharmaceutical agents targeting various diseases .

Summary Table of Applications

| Application Area | Specific Use Cases |

|---|---|

| Organic Synthesis | Intermediate for unsymmetrical diamine monomers |

| Synthesis of functionalized compounds | |

| Materials Science | Precursor for liquid crystal materials |

| Polymer production with enhanced properties | |

| Pharmaceutical Research | Potential drug development through derivative synthesis |

Wirkmechanismus

The mechanism of action of 2-Bromo-5-nitrobenzotrifluoride is primarily related to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amino derivatives. These transformations enable the compound to interact with various molecular targets and pathways, facilitating its use in the synthesis of bioactive molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-5-nitrobenzotrifluoride

- 2-Fluoro-5-nitrobenzotrifluoride

- 2-Iodo-5-nitrobenzotrifluoride

Uniqueness

2-Bromo-5-nitrobenzotrifluoride is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in synthetic applications. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .

Eigenschaften

IUPAC Name |

1-bromo-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEQQBBOAMHOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190150 | |

| Record name | 2-Bromo-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-67-9 | |

| Record name | 2-Bromo-5-nitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-nitrobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the low-temperature bromination reaction in the synthesis of 2-Bromo-5-nitrobenzotrifluoride?

A1: The research article highlights a novel method for synthesizing this compound, a crucial component in liquid crystal material production []. The low-temperature bromination reaction is critical in this process as it allows for the selective bromination of 2-amido-5-nitrobenzotrifluoride without affecting other functional groups. This results in a high-purity product (≥ 99.5%) suitable for liquid crystal applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.